molecular formula C9H11N B183263 1-Phenyl-cyclopropylamine CAS No. 41049-53-0

1-Phenyl-cyclopropylamine

Cat. No.: B183263
CAS No.: 41049-53-0
M. Wt: 133.19 g/mol
InChI Key: OYRBDGKUVUVWRI-UHFFFAOYSA-N
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Description

1-Phenyl-cyclopropylamine is an organic compound with the molecular formula C₉H₁₁N. It is a cyclic amine that features a cyclopropyl ring attached to a phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenyl-cyclopropylamine can be synthesized through several methods. One common approach involves the reaction of phenylmagnesium bromide with cyclopropanone oxime, followed by reduction with lithium aluminum hydride. Another method includes the cyclopropanation of styrene using diazomethane in the presence of a catalyst .

Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of phenylcyclopropanone oxime. This process is carried out under controlled conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-cyclopropylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

1-Phenyl-cyclopropylamine exerts its effects primarily through the inhibition of monoamine oxidases (MAO) and lysine-specific demethylase (LSD1). It forms a covalent adduct with the flavin cofactor of MAO, leading to irreversible inhibition of the enzyme. This inhibition results in increased levels of monoamines, which can have antidepressant effects .

Comparison with Similar Compounds

Uniqueness: 1-Phenyl-cyclopropylamine is unique due to its specific inhibition of MAO and LSD1, making it a valuable compound for therapeutic applications. Its structural features also allow for the development of various derivatives with potential biological activities .

Properties

IUPAC Name

1-phenylcyclopropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N/c10-9(6-7-9)8-4-2-1-3-5-8/h1-5H,6-7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYRBDGKUVUVWRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50276733
Record name 1-Phenyl-cyclopropylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50276733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41049-53-0
Record name 1-Phenyl-cyclopropylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50276733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Following the procedure described in N. W. Werner et. al., J. Org. Syn. Coll. Vol. 5, 273-276, sodium azide (0.915 g, 14.1 mmol) is slowly added to a solution of 1-phenyl-cyclopropanecarboxlic acid (1.0 g, 6.1 mmol) in concentrated sulfuric acid (5 ml) and dichloromethane (10 ml). The sodium sulfate precipitated out of solution. The reaction mixture is heated to 50 degrees C. for 17 hours and then cooled to 0 degrees C. The mixture is basified to pH=11 with sodium hydroxide (1N) and extracted with dichloromethane (2×). The organic layers are combined, dried over sodium sulfate, filtered and concentrated. The residue is purified by chromatography (silica gel; isopropyl alcohol/chloroform/ammonium hydroxide 4/95/1) to give the title compound, MS (ESI+) for C9H11N m/z (M+H)+=134.
Quantity
0.915 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To benzonitrile (1.03 g, 10 mmol) in ether (50 ml) at −70° C. was added Ti(OiPr)4 (3.22 ml, 11 mmol) and EtMgBr (3M in ether, 7.34 mL, 22 mmol) dropwise, the resulting yellow suspension was warmed up to room temperature over 1 h. After stirring for additional 30 min, the dark brown solution was added BF3.Et2O (2.47 mL, 20 mL) at room temperature. The mixture was further stirred for 1 h, and was quenched by 1N HCl (30 mL) and 5N NaOH (30 mL), the suspension was extracted with ether, ether layer was combined, concentrated to give crude residue, which was purified by column (Hexanes/EtOAc, 2:1 to 1:9) to give 1-phenylcyclopropanamine (420 mg).
Quantity
1.03 g
Type
reactant
Reaction Step One
Quantity
7.34 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
3.22 mL
Type
catalyst
Reaction Step One
Quantity
2.47 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Dissolve 1-phenyl-cyclopropanecarboxylic acid (2.5 g, 15.4 mmol) in a mixture of sulfuric acid (12.5 mL) and DCM (25 mL). Add sodium azide (2.3 g, 35.4 mmol) by small portions at ambient temperature. Heat the reaction mixture at 50° C. for 8 h, cool to 0° C. and slowly add 2M aqueous NaOH until pH 11. Extract the reaction mixture with DCM (3×100 mL), combine the organic extracts and dry over anhydrous Na2SO4. Evaporate the solvent and purify by chromatography on silica gel eluting with DCM and DCM/2M ammonia in methanol (9:1) to obtain the title compound as a brown oil (1.1 g, 54%). MS (ES+) m/z: 134 (M+H)+.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
12.5 mL
Type
solvent
Reaction Step Four
Name
Quantity
25 mL
Type
solvent
Reaction Step Four
Yield
54%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Phenyl-cyclopropylamine
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1-Phenyl-cyclopropylamine
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Reactant of Route 6
1-Phenyl-cyclopropylamine

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